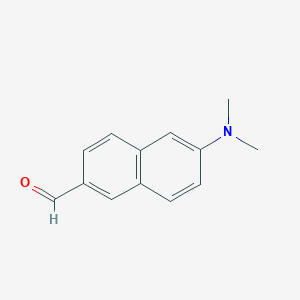

6-(Dimethylamino)-2-naphthaldehyde

Vue d'ensemble

Description

6-(Dimethylamino)-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of a dimethylamino group at the 6th position and an aldehyde group at the 2nd position of the naphthalene ring. This compound is notable for its applications in various fields, including organic synthesis, fluorescence studies, and as an intermediate in the production of dyes and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-2-naphthaldehyde typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitro-2-naphthaldehyde.

Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous nitration and reduction steps.

- Use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Dimethylamino)-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The dimethylamino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 6-(Dimethylamino)-2-naphthoic acid.

Reduction: 6-(Dimethylamino)-2-naphthalenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Fluorescent Probes in Biological Imaging

DMAN is widely utilized as a fluorescent probe due to its high quantum yield and photostability. It has been employed in cellular imaging and two-photon deep tissue imaging, allowing researchers to visualize biological processes at a cellular level. Its ability to function as a molecular probe makes it valuable in studying cellular dynamics and interactions.

Case Study:

In a study published in Nature Communications, DMAN derivatives were used to track cellular processes in live cells. The results demonstrated that these compounds could effectively label specific organelles, providing insights into their functions during cellular activities .

Donor-Acceptor Systems

DMAN serves as a donor component in donor-bridge-acceptor (D-A) systems. These systems are essential for developing advanced materials such as organic light-emitting diodes (OLEDs) and solar cells. The D-A configuration enhances charge transfer properties, improving the efficiency of electronic devices.

Data Table: Fluorescent Properties of DMAN Derivatives

| Compound Name | Quantum Yield | Emission Wavelength (nm) | Application Area |

|---|---|---|---|

| 6-(Dimethylamino)-2-naphthaldehyde | 0.85 | 550 | Biological Imaging |

| DA-AIE-M | 0.90 | 580 | OLEDs |

| DA-AIE-D | 0.88 | 600 | Solar Cells |

Chemical Sensors

DMAN has been investigated for its potential use in chemical sensors due to its sensitivity to environmental changes. Its fluorescence properties can be tuned to detect various analytes, including metal ions and small organic molecules.

Case Study:

Research highlighted in Analytical Chemistry demonstrated that DMAN-based sensors could detect residual solvents in water samples with high sensitivity, showcasing its applicability in environmental monitoring .

Mécanisme D'action

The mechanism of action of 6-(Dimethylamino)-2-naphthaldehyde is primarily related to its chemical reactivity:

Molecular Targets: The compound can interact with various molecular targets through its aldehyde and dimethylamino groups.

Pathways Involved: It can participate in nucleophilic addition reactions, forming Schiff bases with amines, and can undergo condensation reactions with hydrazines and other nucleophiles.

Comparison with Other Naphthaldehydes:

This compound vs. 2-Naphthaldehyde: The presence of the dimethylamino group in this compound enhances its reactivity and fluorescence properties compared to 2-naphthaldehyde.

This compound vs. 6-Amino-2-naphthaldehyde: The dimethylamino group in this compound provides greater electron-donating ability, affecting its chemical behavior and applications.

Comparaison Avec Des Composés Similaires

- 2-Naphthaldehyde

- 6-Amino-2-naphthaldehyde

- 6-Methoxy-2-naphthaldehyde

- 6-Hydroxy-2-naphthaldehyde

Activité Biologique

6-(Dimethylamino)-2-naphthaldehyde is an organic compound known for its unique fluorescent properties, making it a valuable tool in biochemical assays and research. This compound features a naphthalene backbone with a dimethylamino group at the 6-position and an aldehyde functional group at the 2-position, contributing to its reactivity and utility in various biological applications. Its chemical formula is C₁₅H₁₆N₂O, with a molecular weight of approximately 240.3 g/mol.

The presence of the dimethylamino group enhances the electron-donating ability of the compound, which is crucial for its fluorescence. The compound exhibits a high fluorescence quantum yield, making it suitable for monitoring enzymatic reactions in real-time.

Fluorescent Probe in Biochemical Assays

This compound primarily serves as a fluorescent probe in biochemical assays. It has been extensively utilized to study the activity of cytochrome P450 enzymes, which play a pivotal role in drug metabolism and detoxification processes within biological systems. The fluorescence emitted by this compound allows researchers to monitor enzyme activity dynamically, providing insights into metabolic pathways and interactions.

Interaction with Cytochrome P450 Enzymes

Studies have shown that this compound acts as a substrate for cytochrome P450 enzymes. Its interaction with these enzymes can be monitored through changes in fluorescence intensity, which provides critical data on enzyme kinetics and metabolic processes. This capability makes it a powerful tool for drug discovery and development, particularly in assessing drug interactions and metabolic pathways.

Case Studies

- Cytochrome P450 Substrate Evaluation : A study demonstrated the synthesis of novel P450 substrates using this compound, highlighting its effectiveness as a fluorescent substrate for monitoring enzyme activity .

- Fluorescence Intensity Studies : Research indicated that compounds substituted with dimethylamine at the 2-position of naphthalene exhibit significantly higher fluorescence intensity compared to other structural analogs. For instance, this compound showed a fluorescence quantum yield () of 0.84, establishing its superior fluorescent properties among naphthalene derivatives .

- Enzymatic Activity Monitoring : The ability to detect changes in fluorescence intensity has been utilized to study enzymatic activities related to drug metabolism, providing insights into how various drugs are processed in the body.

Comparative Analysis of Structural Analogues

The following table summarizes some structural analogues of this compound and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Naphthaldehyde | Naphthalene backbone with an aldehyde | Non-fluorescent; serves as a precursor |

| 6-Methoxy-2-naphthaldehyde | Naphthalene backbone with methoxy group | Less reactive than this compound |

| 4-Dimethylaminobenzaldehyde | Benzene ring with dimethylamino group | Different fluorescence characteristics |

| 1-Naphthalenemethanol | Naphthalene backbone with hydroxyl group | Exhibits different reactivity and solubility |

The uniqueness of this compound lies in its enhanced fluorescence and ability to serve as a reliable substrate for enzyme assays, distinguishing it from other naphthalene derivatives that may not possess similar fluorescent properties or reactivity profiles.

Propriétés

IUPAC Name |

6-(dimethylamino)naphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14(2)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFSOOIWIYPDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649016 | |

| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173471-71-1 | |

| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.